
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Moreover, it has been shown to increase the levels of certain neurotransmitters such as gamma-aminobutyric acid (GABA), which play a role in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be used in a wide range of concentrations without causing adverse effects. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments that require aqueous solutions.
Orientations Futures
There are several future directions for the study of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide. One area of research is the development of more potent and selective analogs of the compound for use in cancer treatment. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, there is a need for further studies to elucidate the mechanism of action of the compound and its effects on various signaling pathways in the body.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide involves the reaction of 5-chloro-2-methylphenylamine with 2-methyl-4-(2-hydroxyacetamido)quinazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the amine and the carboxylic acid group of the quinazoline derivative. The resulting product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide has been used in various scientific research applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma. Moreover, it has been shown to have anticonvulsant properties and can be used in the treatment of epilepsy.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-13(19)9-16(11)22-17(23)10-24-18-14-5-3-4-6-15(14)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDBIHOAPARNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=NC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

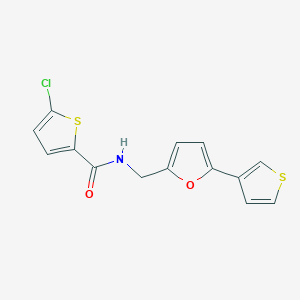

![3-amino-7,7-dimethyl-2-(4-methylbenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2582510.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)

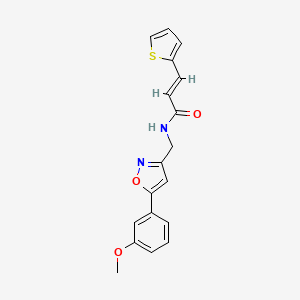
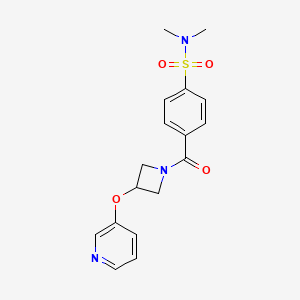
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
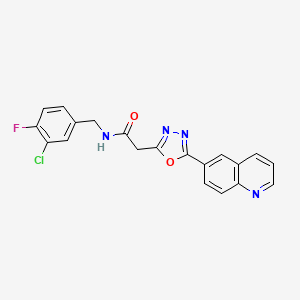
![3-chloro-2-({5-iodo-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methoxy)-5-(trifluoromethyl)pyridine](/img/structure/B2582522.png)
![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)
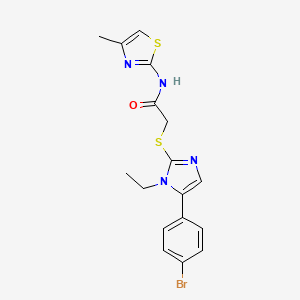
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)